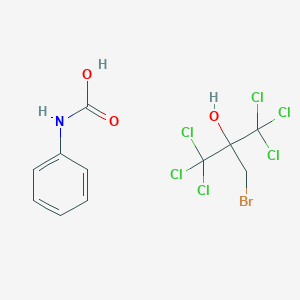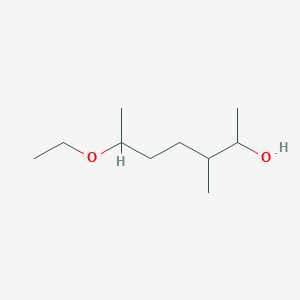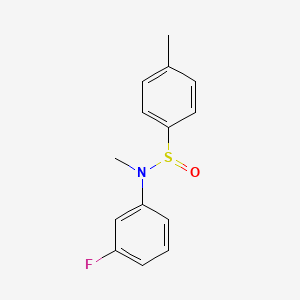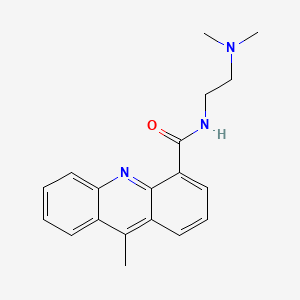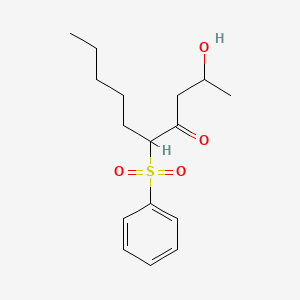![molecular formula C15H21NO3 B14390362 2-[(Propan-2-yl)oxy]phenyl pent-1-en-1-ylcarbamate CAS No. 88309-67-5](/img/structure/B14390362.png)
2-[(Propan-2-yl)oxy]phenyl pent-1-en-1-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Propan-2-yl)oxy]phenyl pent-1-en-1-ylcarbamate is an organic compound with a complex structure that includes a phenyl group, an isopropyl group, and a carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Propan-2-yl)oxy]phenyl pent-1-en-1-ylcarbamate typically involves multiple steps. One common method includes the reaction of 2-[(Propan-2-yl)oxy]phenol with pent-1-en-1-yl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane or toluene, and the reaction is often performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis systems can be employed to increase yield and reduce production time. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Propan-2-yl)oxy]phenyl pent-1-en-1-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in an aqueous medium or potassium tert-butoxide in an organic solvent.
Major Products Formed
Oxidation: The major products can include carboxylic acids or ketones, depending on the specific conditions.
Reduction: The primary product is typically the corresponding alcohol.
Substitution: The products can vary widely but often include substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(Propan-2-yl)oxy]phenyl pent-1-en-1-ylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-[(Propan-2-yl)oxy]phenyl pent-1-en-1-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects. The isopropyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-2-propanol: A related compound with a similar phenyl group but different functional groups.
1-[(1-Propoxypropan-2-yl)oxy]propan-2-yl acetate: Another compound with a similar isopropyl group but different overall structure.
Uniqueness
2-[(Propan-2-yl)oxy]phenyl pent-1-en-1-ylcarbamate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the carbamate group distinguishes it from other similar compounds, providing unique opportunities for interaction with biological targets and applications in various fields.
Eigenschaften
CAS-Nummer |
88309-67-5 |
|---|---|
Molekularformel |
C15H21NO3 |
Molekulargewicht |
263.33 g/mol |
IUPAC-Name |
(2-propan-2-yloxyphenyl) N-pent-1-enylcarbamate |
InChI |
InChI=1S/C15H21NO3/c1-4-5-8-11-16-15(17)19-14-10-7-6-9-13(14)18-12(2)3/h6-12H,4-5H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
CFGWXBAQTSLGIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CNC(=O)OC1=CC=CC=C1OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



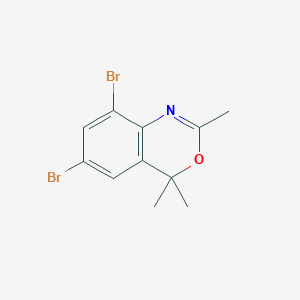
![4-(2-Propylpentanoyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione](/img/structure/B14390294.png)
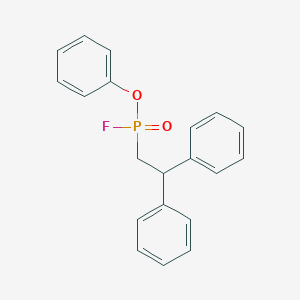
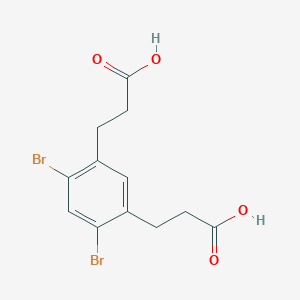
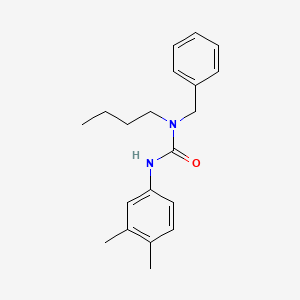
![1-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)piperidine](/img/structure/B14390312.png)
